molecular formula C13H10BrNO4S B2519709 3-[(4-Bromophenyl)sulfamoyl]benzoic acid CAS No. 300667-30-5

3-[(4-Bromophenyl)sulfamoyl]benzoic acid

Cat. No. B2519709
M. Wt: 356.19
InChI Key: FSENLNZWRUKHDI-UHFFFAOYSA-N
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Description

The compound 3-[(4-Bromophenyl)sulfamoyl]benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a bromophenyl group attached to a sulfamoyl group, which is then connected to the benzoic acid core. This type of compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex chemical entities.

Synthesis Analysis

The synthesis of related sulfamoyl benzoic acid derivatives typically involves the reaction of substituted benzoic acids with sulfonamides or sulfonate esters. For example, the reaction of 4-carboxy-benzenesulfonamide with various amino acids or aromatic sulfonamides can yield a range of 4-sulfamoyl-benzenecarboxamide derivatives . Although the specific synthesis of 3-[(4-Bromophenyl)sulfamoyl]benzoic acid is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving a bromination step to introduce the bromophenyl moiety.

Molecular Structure Analysis

The molecular structure of sulfamoyl benzoic acid derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated for the related compound 4-(2-nitrophenylsulfonamido)benzoic acid . The geometry around the central atom in such compounds can vary depending on the state (solid, solution, or crystalline). For instance, the tri-n-butyltin(IV) complex of a related sulfonamido benzoic acid exhibited a geometry intermediate between tetrahedral and trigonal bipyramidal in the solid state .

Chemical Reactions Analysis

Sulfamoyl benzoic acid derivatives can participate in various chemical reactions. For instance, ortho-bromophenyl sulfones, which share a structural motif with the compound of interest, can undergo radical cyclization to yield benz-fused ring sulfones . Additionally, the oxidation of substituted 4-oxo-4-arylbutanoic acids by bromate in the presence of a catalyst can yield corresponding benzoic acids , suggesting that brominated benzoic acid derivatives could also be amenable to such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoyl benzoic acid derivatives can be predicted using computational methods such as Density Functional Theory (DFT). For example, a DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid provided insights into its structure, reactivity descriptors, and vibrational properties . Such studies can also reveal the molecule's electrostatic potential, which is useful for predicting sites of electrophilic and nucleophilic attack, as well as non-linear optical properties . The influence of solvents on the reactivity parameters can be significant, as shown by the solvent-dependent changes in reactivity descriptors for a related compound .

Scientific Research Applications

Novel Antioxidant and Enzyme Inhibition Properties

A study highlighted the synthesis of novel bromophenols from benzoic acids, revealing their potent antioxidant activities and inhibitory actions against metabolic enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase isoenzymes. These findings suggest the potential for these compounds in therapeutic applications related to oxidative stress and enzyme regulation (Öztaşkın et al., 2017).

Environmental Biodegradation

Research on the anaerobic biodegradation of monobrominated phenols and benzoic acids has provided insights into the environmental fate of these compounds. This study showed that bromophenols and bromobenzoates are utilized by microorganisms under various reducing conditions, indicating pathways for their natural breakdown in marine and estuarine sediments (Monserrate & Häggblom, 1997).

Potential for Antimicrobial and Antiviral Activities

Another study focused on the synthesis of sulfonamide-derived compounds, including those related to 3-[(4-Bromophenyl)sulfamoyl]benzoic acid, exploring their antimicrobial activities. The results indicated moderate to significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Chohan & Shad, 2011).

Exploration of Antioxidant Sources in Marine Algae

Investigations into bromophenol derivatives from the red alga Rhodomela confervoides revealed compounds with strong antioxidant properties, highlighting the potential of marine resources in discovering novel antioxidants for food preservation and health applications (Li et al., 2011).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[(4-bromophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4S/c14-10-4-6-11(7-5-10)15-20(18,19)12-3-1-2-9(8-12)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSENLNZWRUKHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromophenyl)sulfamoyl]benzoic acid

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